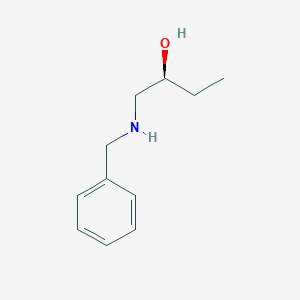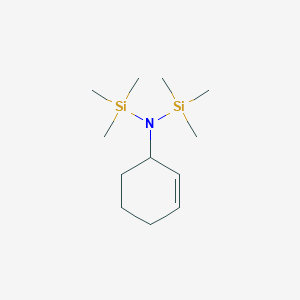
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound characterized by the presence of a cyclohexene ring and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of cyclohex-2-en-1-ylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Cyclohex-2-en-1-ylamine+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and maintaining strict control over reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes or interaction with hydrophobic sites on proteins. The cyclohexene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohex-2-en-1-yl-2-methyl-aniline
- N-Cyclohex-2-en-1-yl-N-ethyl-aniline
- N-(Cyclohex-2-en-1-yl)-2,4-dimethoxyaniline
Uniqueness
N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a cyclohexene ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90014-17-8 |
|---|---|
Molekularformel |
C12H27NSi2 |
Molekulargewicht |
241.52 g/mol |
IUPAC-Name |
N,N-bis(trimethylsilyl)cyclohex-2-en-1-amine |
InChI |
InChI=1S/C12H27NSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h8,10,12H,7,9,11H2,1-6H3 |
InChI-Schlüssel |
FWZGHKVQLGNIIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C1CCCC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
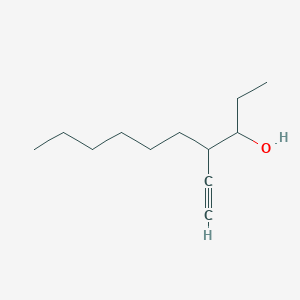
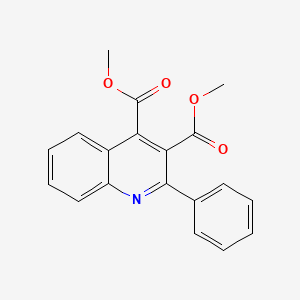
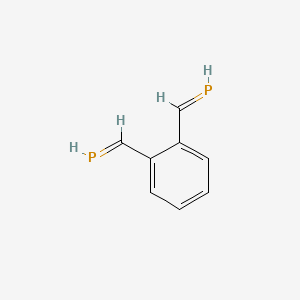
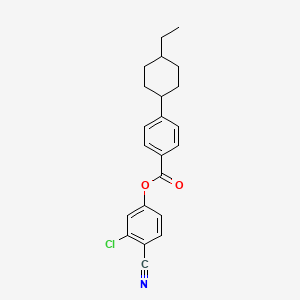
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
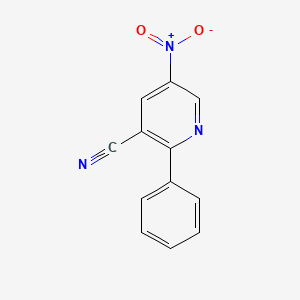
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
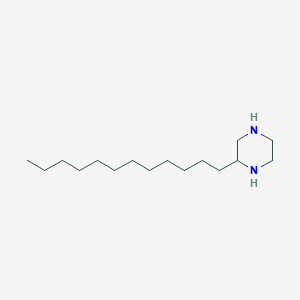
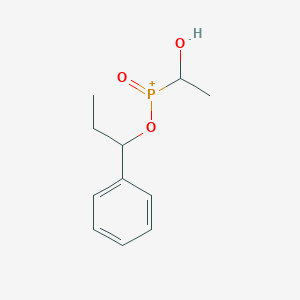
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
